molecular formula C13H10N2O6S2 B5917415 Benzoxazol-2-(3H)-one, 6-aminosulfonyl-3-phenylsulfonyl-

Benzoxazol-2-(3H)-one, 6-aminosulfonyl-3-phenylsulfonyl-

Cat. No.: B5917415
M. Wt: 354.4 g/mol
InChI Key: XGVBQPXZHWHOQL-UHFFFAOYSA-N
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Description

Benzoxazol-2-(3H)-one, 6-aminosulfonyl-3-phenylsulfonyl- is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazol-2-(3H)-one, 6-aminosulfonyl-3-phenylsulfonyl- typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Aminosulfonylation: The aminosulfonyl group can be added through reactions with sulfonamides or related compounds under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoxazol-2-(3H)-one, 6-aminosulfonyl-3-phenylsulfonyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl and aminosulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzoxazol-2-(3H)-one, 6-aminosulfonyl-3-phenylsulfonyl- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and aminosulfonyl groups could play a key role in these interactions by forming hydrogen bonds or electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazol-2-(3H)-one: Lacks the sulfonyl and aminosulfonyl groups, resulting in different chemical properties.

    6-Aminosulfonylbenzoxazole: Contains the aminosulfonyl group but not the phenylsulfonyl group.

    3-Phenylsulfonylbenzoxazole: Contains the phenylsulfonyl group but not the aminosulfonyl group.

Properties

IUPAC Name

3-(benzenesulfonyl)-2-oxo-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6S2/c14-22(17,18)10-6-7-11-12(8-10)21-13(16)15(11)23(19,20)9-4-2-1-3-5-9/h1-8H,(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVBQPXZHWHOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)S(=O)(=O)N)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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